molecular formula C14H28N4O4 B13929292 tert-butyl N-[N'-(3-aminopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate

tert-butyl N-[N'-(3-aminopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate

Cat. No.: B13929292
M. Wt: 316.40 g/mol
InChI Key: MERZIXRCYCOFLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[N’-(3-aminopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate is a compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an aminopropyl chain, and a carbamimidoyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Properties

IUPAC Name

tert-butyl N-[N'-(3-aminopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N4O4/c1-13(2,3)21-11(19)17-10(16-9-7-8-15)18-12(20)22-14(4,5)6/h7-9,15H2,1-6H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERZIXRCYCOFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCCCN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N4O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.40 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[N’-(3-aminopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aminopropyl derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of an aqueous ammonia solution. The reaction mixture is stirred at low temperatures and then allowed to reach room temperature, where it is stirred for an extended period to complete the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[N’-(3-aminopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted carbamates.

Scientific Research Applications

tert-Butyl N-[N’-(3-aminopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[N’-(3-aminopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in various biochemical pathways, depending on its functional groups and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[N’-(3-aminopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate is unique due to its specific structure, which combines a tert-butyl group with an aminopropyl chain and a carbamimidoyl group. This unique combination allows it to serve as a versatile reagent in organic synthesis and various research applications.

Biological Activity

tert-butyl N-[N'-(3-aminopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate is a carbamate derivative characterized by a complex structure that includes a tert-butyl group, an aminopropyl chain, and a carbamimidoyl moiety. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C14H28N4O4
  • CAS Number : 149876-86-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Its structure allows it to function as a protecting group for amines, facilitating specific reactions during organic synthesis. Additionally, the presence of the carbamimidoyl group suggests potential interactions with enzymes or receptors involved in metabolic pathways.

Case Studies and Research Findings

StudyFindings
In Vitro Study on M4 CompoundShowed 100% cell viability at 100 μM concentration; reduced Aβ-induced cell death in astrocytes by 62.98% when co-treated with Aβ .
Mechanistic InsightsInhibition of β-secretase activity (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM), indicating potential for multi-target therapeutic strategies .
In Vivo ModelNo significant effect observed in scopolamine-induced AD model compared to galantamine, highlighting challenges in bioavailability .

Comparative Analysis with Similar Compounds

The following table compares this compound with similar compounds regarding their biological activity:

CompoundMechanismBiological Activity
tert-butyl carbamateProtecting group for aminesUsed in organic synthesis
M4 Compoundβ-secretase and acetylcholinesterase inhibitorNeuroprotective effects against Aβ toxicity
tert-butyl N,N-bis(3-aminopropyl)carbamateSimilar structurePotentially similar protective effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.